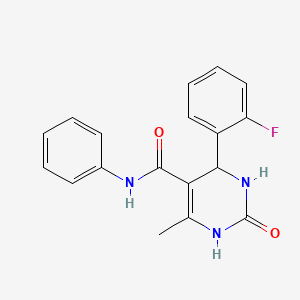![molecular formula C13H19N3O3 B2907445 N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide CAS No. 2198747-52-1](/img/structure/B2907445.png)
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMOG is a hypoxia-mimetic agent, which means it can simulate the effects of low oxygen levels in cells and tissues.
作用机制
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide acts as a prolyl hydroxylase inhibitor, which means it can inhibit the activity of prolyl hydroxylase enzymes that are involved in the degradation of HIF-1α. Under normoxic conditions, HIF-1α is rapidly degraded by prolyl hydroxylase enzymes, but under hypoxic conditions or N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide treatment, HIF-1α can accumulate and translocate to the nucleus, where it can activate the transcription of various genes involved in hypoxia response.
Biochemical and Physiological Effects:
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. It can induce the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), which can promote the growth of new blood vessels and increase oxygen delivery to tissues. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can also increase the expression of glucose transporters such as GLUT1, which can enhance glucose uptake and metabolism in cells. Additionally, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can induce the differentiation of various cell types such as neural stem cells and mesenchymal stem cells.
实验室实验的优点和局限性
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It can be used to simulate the effects of hypoxia without the need for specialized equipment or facilities. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide treatment is also reversible, which allows for the study of the immediate and long-term effects of hypoxia. However, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has some limitations as well. It can have off-target effects on other enzymes and pathways, which can complicate the interpretation of results. Additionally, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in scientific research. One direction is the study of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in the context of cancer therapy. Hypoxia is a common feature of solid tumors, and N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to sensitize cancer cells to radiation and chemotherapy. Another direction is the use of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Hypoxia has been implicated in the pathogenesis of these diseases, and N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide may have neuroprotective effects. Finally, the development of more selective and potent prolyl hydroxylase inhibitors may improve the specificity and efficacy of hypoxia-mimetic agents like N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide.
合成方法
The synthesis of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide involves the reaction between N-(tert-butoxycarbonyl)-3-aminopropionic acid ethyl ester and 3,5-dimethyl-4-(2-oxazolyl)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with acryloyl chloride and triethylamine to obtain N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide. The chemical structure of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide is shown below:
科学研究应用
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been widely used in scientific research due to its ability to mimic the effects of hypoxia. Hypoxia is a condition in which cells and tissues are deprived of oxygen, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can activate the hypoxia-inducible factor (HIF) pathway, which plays a key role in the cellular response to hypoxia. This activation leads to the upregulation of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
属性
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-5-11(17)14-7-6-12(18)15-8(2)13-9(3)16-19-10(13)4/h5,8H,1,6-7H2,2-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUISEAWIXPNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)

![3-(4-Ethoxyphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907368.png)
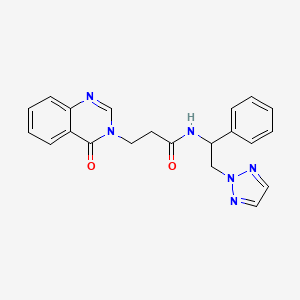
![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)

![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
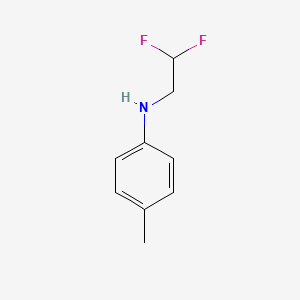
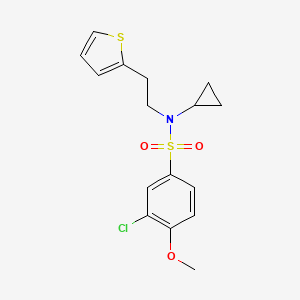
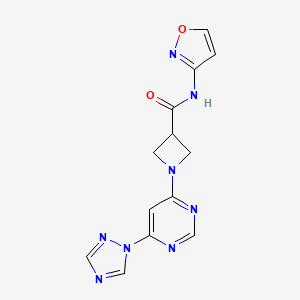
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)
